molecular formula C18H24N4O3 B2799033 4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide CAS No. 1421452-24-5

4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2799033
CAS No.: 1421452-24-5
M. Wt: 344.415
InChI Key: CEHBHTCUGXDYEU-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Interaction with the CB1 Cannabinoid Receptor

    The antagonist 4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide has shown potent and selective antagonistic properties for the CB1 cannabinoid receptor. The compound, through various conformations and interactions, has been proposed to play a dominant role in steric binding with the receptor, potentially contributing to antagonist activity or inverse agonist activity based on its interaction with the receptor (Shim et al., 2002).

  • Metabolism of Diarylpyrazoles

    Diarylpyrazoles, which are structurally related to this compound, have been studied for their metabolism. These compounds have shown antagonist properties toward cannabinoid receptors and are metabolized with structural modifications predominantly on the terminal group of the 3-substituent (Zhang et al., 2005).

  • Synthesis for PET Imaging of Cerebral Cannabinoid Receptor

    Analogues of this compound have been synthesized for potential use as radioligands in PET imaging of the cerebral cannabinoid receptor. These analogues have shown a combination of higher binding affinity and lower lipophilicity, making them promising candidates for imaging studies (Fan et al., 2006).

  • Synthesis for Imaging of IRAK4 Enzyme in Neuroinflammation

    The compound and its related analogues have been explored for potential use as PET agents in imaging IRAK4 enzyme in neuroinflammation contexts. The synthesis process involves several steps, leading to compounds with high radiochemical purity and specific activity (Wang et al., 2018).

  • X-ray Structure Characterisation of Novel Pyrazole Carboxamide Derivatives

    Pyrazole carboxamide derivatives, structurally related to this compound, have been synthesized and characterized, including X-ray crystal analysis. This provides insights into the structural aspects and potential biological interactions of these compounds (Lv et al., 2013).

  • Synthesis and Biological Evaluation of CB2 Cannabinoid Ligand Analogues

    Analogues of the CB2 cannabinoid ligand structurally related to this compound have been synthesized and evaluated for cannabinoid receptor affinity. This research sheds light on the therapeutic potential and receptor interactions of these compounds (Murineddu et al., 2006).

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-24-16-6-3-5-15(17(16)25-2)20-18(23)21-11-7-14(8-12-21)13-22-10-4-9-19-22/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHBHTCUGXDYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.